molecular formula C11H10 B15341443 4-Methylazulene CAS No. 17647-77-7

4-Methylazulene

Cat. No.: B15341443
CAS No.: 17647-77-7
M. Wt: 142.20 g/mol
InChI Key: RVJUDUADOMIBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylazulene is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. The molecular formula of this compound is C₁₁H₁₀, and it has a molecular weight of 142.1971 g/mol . This compound is characterized by the presence of a methyl group at the fourth position of the azulene ring, which significantly influences its chemical properties and reactivity.

Scientific Research Applications

4-Methylazulene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex azulene derivatives. Its unique optical properties, such as halochromism and solvatochromism, make it valuable for developing colorimetric and fluorescent probes .

Biology and Medicine: In biology and medicine, this compound and its derivatives have shown potential as anti-inflammatory agents, with applications in treating conditions such as peptic ulcers and inflammation . Additionally, its unique molecular structure makes it a candidate for developing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its ability to absorb visible light and exhibit fluorescence makes it suitable for applications in optoelectronics and solar cells .

Mechanism of Action

The mechanism of action of 4-Methylazulene is primarily attributed to its unique molecular structure and electronic properties. The presence of the methyl group at the fourth position influences the electron density distribution within the molecule, making it more reactive towards electrophilic and nucleophilic agents .

Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Properties

CAS No.

17647-77-7

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

4-methylazulene

InChI

InChI=1S/C11H10/c1-9-5-2-3-6-10-7-4-8-11(9)10/h2-8H,1H3

InChI Key

RVJUDUADOMIBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.